molecular formula C14H15NO4S B8793845 Diethyl 2-(benzo[d]thiazol-2-yl)malonate CAS No. 29198-44-5

Diethyl 2-(benzo[d]thiazol-2-yl)malonate

Cat. No.: B8793845
CAS No.: 29198-44-5
M. Wt: 293.34 g/mol
InChI Key: YPYGJJFDQQUZIT-UHFFFAOYSA-N
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Description

Diethyl 2-(benzo[d]thiazol-2-yl)malonate is a chemical compound with the molecular formula C14H15NO4S It is known for its unique structure, which includes a benzothiazole ring attached to a propanedioic acid moiety, esterified with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-benzothiazolyl-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzothiazole ring is introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the esterified propanedioic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(benzo[d]thiazol-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Diethyl 2-(benzo[d]thiazol-2-yl)malonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-benzothiazolyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The ester groups may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A dicarboxylic acid with a similar propanedioic acid structure but without the benzothiazole ring.

    Diethyl malonate: The diethyl ester of malonic acid, used in similar synthetic applications.

    Benzothiazole: A heterocyclic compound that forms the core structure of the benzothiazole ring in propanedioic acid, 2-benzothiazolyl-, diethyl ester.

Uniqueness

Diethyl 2-(benzo[d]thiazol-2-yl)malonate is unique due to the combination of the propanedioic acid moiety and the benzothiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the benzothiazole ring enhances its potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

29198-44-5

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

diethyl 2-(1,3-benzothiazol-2-yl)propanedioate

InChI

InChI=1S/C14H15NO4S/c1-3-18-13(16)11(14(17)19-4-2)12-15-9-7-5-6-8-10(9)20-12/h5-8,11H,3-4H2,1-2H3

InChI Key

YPYGJJFDQQUZIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2S1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a solution of 1,3-diethyl propanedioate (280 g, 1.75 mol, 3.00 equiv) in tetrahydrofuran (1000 mL) in a 2000-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen was added sodium hydride (46.15 g, 1.92 mol, 2.00 equiv) in portions. After stirring for 30 min at room temperature, 2-chloro-1,3-benzothiazole (100.0 g, 589.51 mmol, 1.00 equiv) was added. The reaction mixture was stirred for 20 h at 70° C. in an oil bath, cooled to room temperature, quenched with sat. ammonium chloride (200 mL) and extracted with ethyl acetate (3×500 mL). The combined organic layers were dried over anhydrous sodium sulfate. After filtration and concentration under vacuum, the residue was triturated with 1×500 mL of dichloromethane. The solid was collected by filtration to give 166 g of 1,3-diethyl 2-(1,3-benzothiazol-2-yl)propanedioate as a white solid. MS m/z [M+H]+ (ESI): 294.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
46.15 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

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